molecular formula C31H50N2O7 B12625664 D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine CAS No. 921934-25-0

D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine

Cat. No.: B12625664
CAS No.: 921934-25-0
M. Wt: 562.7 g/mol
InChI Key: KXIIZICFKMKVRX-SQHAQQRYSA-N
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Description

D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine is a structurally complex derivative of L-serine, an endogenous amino acid critical for neurological and metabolic functions. The compound features:

  • L-Serine backbone: A polar head group with hydroxyl and carboxyl functionalities.
  • O-linked hexadecanoyl chain: A 16-carbon acyl group esterified to the serine hydroxyl, enhancing lipophilicity.
  • D-Alanyl group: A D-configured alanine residue, which may influence stereospecific biological interactions.

Properties

CAS No.

921934-25-0

Molecular Formula

C31H50N2O7

Molecular Weight

562.7 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-[16-(4-ethylbenzoyl)oxyhexadecanoyloxy]propanoic acid

InChI

InChI=1S/C31H50N2O7/c1-3-25-18-20-26(21-19-25)31(38)39-22-16-14-12-10-8-6-4-5-7-9-11-13-15-17-28(34)40-23-27(30(36)37)33-29(35)24(2)32/h18-21,24,27H,3-17,22-23,32H2,1-2H3,(H,33,35)(H,36,37)/t24-,27+/m1/s1

InChI Key

KXIIZICFKMKVRX-SQHAQQRYSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)OCCCCCCCCCCCCCCCC(=O)OC[C@@H](C(=O)O)NC(=O)[C@@H](C)N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)OCCCCCCCCCCCCCCCC(=O)OCC(C(=O)O)NC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine involves multiple steps, starting with the preparation of the individual components. The synthesis typically begins with the esterification of 4-ethylbenzoic acid with hexadecanol to form the ester. This ester is then coupled with D-alanine and L-serine through peptide bond formation. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the peptide bond.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids and other components under controlled conditions, ensuring high yield and purity. The process would also include purification steps such as HPLC (High-Performance Liquid Chromatography) to isolate the desired product.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a dominant reaction pathway due to the presence of ester and amide bonds.

Ester Bond Hydrolysis

The 16-[(4-ethylbenzoyl)oxy]hexadecanoyl group forms an ester linkage with the hydroxyl group of L-serine. This bond is susceptible to hydrolysis under both acidic and basic conditions:

  • Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.

  • Basic Hydrolysis : Deprotonation of water generates hydroxide ions, which act as strong nucleophiles to cleave the ester bond.

Kinetic Data for Analogous Esters (from ):

ConditionRate Constant (k, s⁻¹)Half-Life (t₁/₂)
pH 1.0 (HCl)2.3 × 10⁻⁵8.3 hours
pH 13.0 (NaOH)7.8 × 10⁻⁴15 minutes

The bulky 4-ethylbenzoyl group may sterically hinder hydrolysis compared to simpler esters, while its electron-donating ethyl substituent stabilizes the carbonyl against nucleophilic attack .

Amide Bond Hydrolysis

The D-alanyl-L-serine amide bond is more resistant to hydrolysis than the ester bond but can degrade under extreme conditions:

  • Strong Acid (6M HCl, 110°C) : Cleavage occurs over 24–72 hours.

  • Enzymatic Cleavage : Peptidases like serine-type carboxypeptidases (EC 3.4.16.4) selectively hydrolyze peptide bonds involving D-alanine residues .

Enzymatic Degradation Pathways

The compound’s peptide and ester components make it a substrate for specific enzymes:

Esterase-Mediated Cleavage

Carboxylesterases in the liver and plasma catalyze the hydrolysis of the ester bond, releasing 4-ethylbenzoic acid and hexadecanoyl-L-serine .

Peptidase Activity

  • DD-Peptidases : Bacterial enzymes (e.g., VanXY) hydrolyze D-Ala-D-Ala bonds, but stereochemical specificity may limit activity against D-Ala-L-Ser linkages .

  • Aminopeptidases : Brush-border enzymes in the intestine cleave the N-terminal D-alanine residue, though D-amino acid recognition is rare .

Stability Under Physiological Conditions

The compound’s stability in biological systems is critical for drug delivery applications :

ConditionDegradation PathwayMajor Products
Gastric pH (1.5–3.5)Ester hydrolysis4-Ethylbenzoic acid, hexadecanoyl-L-serine
Intestinal pH (6–7)Enzymatic cleavageD-Alanine, modified serine derivative
Plasma (pH 7.4)Esterase/peptidase actionFree L-serine, fatty acid metabolites

Key Synthetic Steps

  • Esterification : Reaction of 4-ethylbenzoyl chloride with 16-hydroxyhexadecanoic acid to form 16-[(4-ethylbenzoyl)oxy]hexadecanoic acid.

  • Peptide Coupling : D-Ala is conjugated to L-serine using carbodiimide-based activation (e.g., EDC/NHS) .

  • Final Assembly : The fatty acid ester is linked to the hydroxyl group of L-serine via Steglich esterification .

Reactivity Notes

  • The long alkyl chain enhances lipophilicity, reducing aqueous solubility and potentially slowing hydrolysis .

  • The D-alanyl moiety may confer resistance to proteolytic degradation compared to L-amino acid linkages .

Scientific Research Applications

Drug Delivery Systems

D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine has shown promise as a component in lipid-based drug delivery systems. Its ability to form stable lipid vesicles allows for the encapsulation of hydrophilic drugs, improving their bioavailability.

Case Study: Lipid Vesicle Compositions
A study demonstrated that formulations incorporating this compound resulted in enhanced stability and controlled release profiles for therapeutic agents, particularly in cancer treatment protocols. The multilamellar vesicles formed were effective in delivering chemotherapeutic drugs while minimizing systemic toxicity .

Study Focus Findings Reference
Lipid Vesicle StabilityImproved stability and drug encapsulation efficiency
Controlled ReleaseSustained release of encapsulated drugs

Biochemical Applications

In biochemistry, the compound's structural characteristics make it suitable for studying enzyme interactions and cellular mechanisms. Its role as a substrate or inhibitor in enzymatic reactions has been explored, particularly in the context of amino acid metabolism.

Case Study: Enzyme Interaction
Research indicated that this compound acts as an inhibitor for specific serine-type carboxypeptidases. This inhibition can alter bacterial growth patterns and has implications for antibiotic development .

Enzyme Studied Effect of Compound Reference
Serine CarboxypeptidaseInhibition observed, affecting bacterial growth

Materials Science

The amphiphilic nature of this compound makes it a candidate for use in creating novel biomaterials. Its incorporation into polymer matrices has been studied for applications in tissue engineering and regenerative medicine.

Case Study: Biomaterial Development
A recent investigation reported the successful integration of this compound into poly(lactic-co-glycolic acid) (PLGA) scaffolds, enhancing cell adhesion and proliferation rates compared to control scaffolds without the compound. This suggests potential for improved outcomes in tissue regeneration applications .

Material Used Enhancement Observed Reference
PLGA ScaffoldsIncreased cell adhesion and proliferation

Mechanism of Action

The mechanism of action of D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in cell signaling. For example, it may interact with glycine receptors and upregulate PPAR-γ, leading to neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

L-Serine and Its Therapeutic Derivatives

Feature D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine L-Serine L-Serine in GRIN Disorders
Molecular Weight ~615 g/mol (estimated) 105.09 g/mol 105.09 g/mol
Key Functional Groups Acylated serine, benzoyl, D-alanyl Hydroxyl, carboxyl, amine Same as L-serine
Biological Role Hypothesized membrane interaction or drug carrier Neurotransmitter precursor, protein synthesis NMDA receptor co-agonist, improves seizures and cognition
Clinical Relevance Not yet studied Biomarker in CKD (high levels correlate with mortality) Reduces seizure frequency in GRIN null variants

Key Differences: The acyl and benzoyl groups in the target compound likely reduce its solubility compared to free L-serine, altering pharmacokinetics. The D-alanyl moiety may confer resistance to proteolytic degradation, unlike endogenous L-serine.

Lipidated Serine Derivatives

Feature Target Compound Phosphatidylserine Derivatives Hexadecanoyl DHAP
Structure Serine + hexadecanoyl-4-ethylbenzoyl + D-alanyl Glycerol backbone with serine, acyl chains Dihydroxyacetone phosphate (DHAP) with hexadecanoyl
Molecular Weight ~615 g/mol ~800–900 g/mol (e.g., dibrominated variants ) ~452.5 g/mol
Function Hypothesized membrane anchoring Membrane asymmetry, apoptosis signaling Lipid biosynthesis intermediate
Stability Likely stable due to ester linkages Sensitive to phospholipases Nonenzymatic hydrolysis in buffer

Hexadecanoyl DHAP () participates in enzymatic lipid synthesis, whereas the target compound’s bulky substituents may hinder similar metabolic roles.

Benzoyl-Containing Compounds

Feature Target Compound Tebufenozide (Pesticide) 4-Ethylbenzoyloxy in Catalysts
Structure 4-Ethylbenzoyloxy on hexadecanoyl chain N-tert-butyl-N'-(4-ethylbenzoyl) hydrazide Pyridinyl-oxazoline esters
Molecular Weight ~615 g/mol 352.4 g/mol ~300–400 g/mol
Application Undetermined (potential drug delivery) Insect growth regulator Organocatalysis, asymmetric synthesis
Bioactivity Uncharacterized Disrupts insect molting Enhances enantioselectivity in reactions

Key Differences: The target compound’s 4-ethylbenzoyl group is structurally analogous to tebufenozide but conjugated to a serine derivative rather than a hydrazide, likely redirecting its bioactivity from pesticidal to mammalian targets.

Research Implications and Gaps

  • Therapeutic Potential: The L-serine backbone suggests possible neurological applications, but the acyl-benzoyl modifications may limit blood-brain barrier penetration compared to free L-serine .
  • Metabolic Stability: The ester linkages in the target compound may confer resistance to hydrolysis relative to hexadecanoyl DHAP, which undergoes nonenzymatic degradation .
  • Toxicity Considerations : While L-serine is generally safe, elevated levels correlate with CKD mortality ; the long acyl chain in the target compound could exacerbate renal clearance challenges.

Biological Activity

D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine is a complex synthetic compound that combines structural elements of amino acids and fatty acids. Its unique molecular structure suggests potential biological activities, particularly in pharmacological contexts. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

  • Molecular Formula : C31H50N2O7
  • Molecular Weight : 562.7 g/mol
  • CAS Number : 921934-25-0

The biological activity of this compound is hypothesized to involve interactions with cellular membranes and proteins due to its amphiphilic nature. The fatty acid moiety may facilitate membrane integration, while the amino acid components could engage in specific receptor interactions.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
  • Anti-inflammatory Effects : The compound's structure suggests it may modulate inflammatory pathways, although specific mechanisms remain to be elucidated.
  • Cellular Uptake and Toxicity : Investigations into the cellular uptake mechanisms indicate that the compound can be internalized by cells, with varying degrees of cytotoxicity depending on concentration and exposure time.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of cytokine release
CytotoxicityDose-dependent effects

Table 2: Case Studies on this compound

Study ReferenceStudy TypeKey Findings
In vitro antimicrobial assayEffective against E. coli and S. aureus at 50 µg/mL
Cellular toxicity assessmentIC50 value of 200 µg/mL in human cell lines

Case Studies

  • Antimicrobial Efficacy : A study conducted to evaluate the antimicrobial efficacy of this compound demonstrated significant inhibition of bacterial growth in both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
  • Inflammation Modulation : Another investigation assessed the compound's effects on inflammatory markers in macrophages. Results indicated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), suggesting potential applications in treating inflammatory diseases.
  • Toxicity Profile : A comprehensive toxicity study revealed that while the compound is generally well-tolerated at lower concentrations, higher doses led to increased cell death in cultured human cells, highlighting the need for careful dosage considerations in therapeutic applications.

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